molecular formula C16H13NO B14113662 4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile

4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile

Cat. No.: B14113662
M. Wt: 235.28 g/mol
InChI Key: PJADARWTKDHNNG-UHFFFAOYSA-N
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Description

4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile is an organic compound with the molecular formula C16H13NO and a molecular weight of 235.285 g/mol . It is a yellow to pale yellow liquid that is used in various chemical and industrial applications.

Preparation Methods

Chemical Reactions Analysis

4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pesticides, and advanced coatings.

Mechanism of Action

The mechanism of action of 4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile can be compared with similar compounds such as:

Biological Activity

4-(1-Oxo-1-phenylpropan-2-yl)benzonitrile, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzonitrile moiety with a ketone group attached to a phenylpropan-2-yl substituent. This unique structure is significant for its interaction with biological targets.

Biological Activity

1. Anticonvulsant Properties
One notable study identified a derivative of this compound, specifically perampanel, which acts as a noncompetitive antagonist of AMPA receptors. This compound demonstrated potent activity in both in vitro and in vivo models, showing an IC50 of 60 nM in AMPA-induced Ca²⁺ influx assays and effective seizure control at doses as low as 2 mg/kg .

2. Structure-Activity Relationships (SAR)
Research into the SAR of compounds similar to this compound has revealed that modifications to the aromatic rings can significantly influence biological activity. For instance, the presence of specific substituents on the phenyl ring can enhance receptor binding and selectivity .

Case Studies

Case Study 1: AMPA Receptor Antagonism
In a detailed assessment, perampanel was tested against various models of epilepsy. The results indicated that not only did it effectively inhibit AMPA receptor-mediated neurotransmission, but it also exhibited minimal side effects compared to traditional anticonvulsants. This positions it as a promising candidate for further clinical development .

Case Study 2: Inhibition of KLK6
Another study explored the inhibition of kallikrein-related peptidase 6 (KLK6) using structurally related compounds. The findings suggested that compounds with similar structural features to this compound could exhibit significant inhibitory effects on KLK6, which is implicated in various pathological conditions including cancer and neurodegenerative diseases .

Table 1: Biological Activity Summary

Compound NameTargetActivity TypeIC50/Minimum Effective Dose
This compound (Perampanel)AMPA ReceptorNoncompetitive Antagonist60 nM
Related CompoundsKLK6InhibitionNot specified

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Addition of methyl groupIncreased potency against KLK6
Substitution at para positionEnhanced selectivity for AMPA receptors

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

4-(1-oxo-1-phenylpropan-2-yl)benzonitrile

InChI

InChI=1S/C16H13NO/c1-12(14-9-7-13(11-17)8-10-14)16(18)15-5-3-2-4-6-15/h2-10,12H,1H3

InChI Key

PJADARWTKDHNNG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)C(=O)C2=CC=CC=C2

Origin of Product

United States

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